molecular formula C24H20N4O5 B2566032 (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941895-47-2

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2566032
CAS No.: 941895-47-2
M. Wt: 444.447
InChI Key: YKEJAXGTXKVBKE-HPNDGRJYSA-N
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Description

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C24H20N4O5 and its molecular weight is 444.447. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea and related compounds have been a subject of various synthetic and characterization studies due to their potential in pharmaceutical and material sciences. Research on similar compounds has focused on innovative synthesis methods, structural characterization, and the exploration of their physical and chemical properties. For instance, studies have demonstrated various synthesis techniques, including microwave-promoted efficient synthesis without the need for solvents or catalysts, showcasing an environmentally friendly approach to obtaining dihydroquinazolines and quinazolines (Sarma & Prajapati, 2011)(Sarma & Prajapati, 2011).

Biological Activity

The research into the biological activities of quinazoline derivatives has yielded promising results in various domains, including antimicrobial, antioxidant, and anticancer activities. Novel urea and bis-urea derivatives, for example, have been synthesized and evaluated for their antiproliferative screening against cancer cell lines, showing significant activity and selectivity, especially against breast carcinoma cell lines (Perković et al., 2016)(Perković et al., 2016). Additionally, urea derivatives from natural sources have been isolated, with some showing potential as novel compounds for further investigation due to their unique structural features (Tsopmo et al., 1999)(Tsopmo et al., 1999).

Catalytic and Synthetic Applications

Research has also focused on the catalytic and synthetic applications of compounds with similar structures, exploring their utility in facilitating chemical reactions. For instance, a novel quinazoline Schiff base ligand and its mixed-ligand Cu(II) complex were synthesized, characterized, and demonstrated catalytic activities in the synthesis of pyrans and chromenes, highlighting their potential in synthetic organic chemistry (Ebrahimipour et al., 2018)(Ebrahimipour et al., 2018).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea with benzo[d][1,3]dioxole-5-carbaldehyde in the presence of a base to form the desired product.", "Starting Materials": [ "3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea", "benzo[d][1,3]dioxole-5-carbaldehyde", "base" ], "Reaction": [ "Step 1: Dissolve 3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea and benzo[d][1,3]dioxole-5-carbaldehyde in a suitable solvent such as ethanol or methanol.", "Step 2: Add a base such as potassium carbonate or sodium hydroxide to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography using a suitable eluent such as a mixture of ethyl acetate and hexanes.", "Step 4: Characterize the final product using spectroscopic techniques such as NMR and mass spectrometry." ] }

CAS No.

941895-47-2

Molecular Formula

C24H20N4O5

Molecular Weight

444.447

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[3-[(3-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C24H20N4O5/c1-31-17-6-4-5-15(11-17)13-28-22(18-7-2-3-8-19(18)26-24(28)30)27-23(29)25-16-9-10-20-21(12-16)33-14-32-20/h2-12H,13-14H2,1H3,(H2,25,27,29)

InChI Key

YKEJAXGTXKVBKE-HPNDGRJYSA-N

SMILES

COC1=CC=CC(=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC5=C(C=C4)OCO5

solubility

not available

Origin of Product

United States

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